molecular formula C19H32O2 B1223029 D-Homo-17a-oxa-5alpha-androstan-3beta-ol CAS No. 6947-41-7

D-Homo-17a-oxa-5alpha-androstan-3beta-ol

Cat. No.: B1223029
CAS No.: 6947-41-7
M. Wt: 292.5 g/mol
InChI Key: VNPJDUYJTSUJJA-JUKXBMAYSA-N
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Description

Chemical Classification and Taxonomy

D-Homo-17a-oxa-5α-androstan-3β-ol is a synthetic steroid derivative classified under two primary categories:

  • Organic heterotricyclic compounds : Characterized by three interconnected rings, including two cyclohexane and one cyclopentane ring, with an oxygen atom integrated into the D-ring structure.
  • Organooxygen compounds : Defined by the presence of oxygen atoms within the molecular framework, specifically the 17a-oxa modification.

Its taxonomy within steroid chemistry places it in the androstane family, distinguished by a 19-carbon skeleton (C19H30O2). The structural modifications—D-homo expansion and 17a-oxa substitution—differentiate it from canonical androstane derivatives.

Table 1: Key Molecular Features

Property Value Source
Molecular Formula C19H30O2
Average Mass 292.46 g/mol
IUPAC Name (3β,5α,17aR)-3-Hydroxy-17a-oxa-D-homoandrostane ,

Naming Conventions and IUPAC Nomenclature

The systematic name reflects three critical structural features:

  • D-Homo modification : Expansion of the D-ring (cyclopentane) to a six-membered ring via insertion of a methylene group.
  • 17a-Oxa substitution : Replacement of the C17 carbon with an oxygen atom, forming a lactone or ether bridge.
  • Stereochemistry :
    • : Hydrogen at C5 is in the α-configuration.
    • : Hydroxyl group at C3 is in the β-configuration.

The IUPAC name prioritizes these modifications over trivial naming systems, ensuring unambiguous identification.

Historical Context in Steroid Chemistry

The compound emerged from mid-20th-century efforts to modify steroid cores for enhanced pharmacological properties. Key milestones include:

  • 1950s–1960s : Synthesis of oxa-steroids like testolactone (17a-oxa-D-homoandrosta-1,4-diene-3,17-dione), which demonstrated anti-aromatase activity.
  • 1980s–2000s : Exploration of D-homo expansions to alter metabolic stability and receptor binding.

This compound’s design leverages biocatalysis techniques, where fungi like Aspergillus tamarii hydroxylate precursor steroids at specific positions.

Relationship to Other Oxa-Steroids

D-Homo-17a-oxa-5α-androstan-3β-ol shares functional and structural motifs with:

Table 2: Comparative Analysis of Oxa-Steroids

Compound Structural Features Key Differences
Oxandrolone 2-Oxa substitution, 17β-hydroxyl Lacks D-homo expansion
Testolactone 17a-Oxa, D-homo, 3-keto group Aromatic A-ring
Epiandrosterone 3β-hydroxy, 17-keto No oxa or homo modifications

The 17a-oxa group enhances electron density in the D-ring, influencing interactions with steroidogenic enzymes like 17β-hydroxysteroid dehydrogenase.

Properties

CAS No.

6947-41-7

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

(4aS,4bR,6aS,8S,10aS,10bS,12aS)-10a,12a-dimethyl-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-2H-naphtho[2,1-f]chromen-8-ol

InChI

InChI=1S/C19H32O2/c1-18-9-7-14(20)12-13(18)5-6-15-16(18)8-10-19(2)17(15)4-3-11-21-19/h13-17,20H,3-12H2,1-2H3/t13-,14-,15+,16-,17-,18-,19-/m0/s1

InChI Key

VNPJDUYJTSUJJA-JUKXBMAYSA-N

SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCCO4)C)O

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCCO4)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCCO4)C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Functional Groups
Compound Name Key Structural Features Molecular Formula Molecular Weight Key References
D-Homo-17a-oxa-5alpha-androstan-3beta-ol 17a-Oxa-D-homo ring; 3β-OH C₁₉H₃₀O₂ 290.44
5α-Androstane-3β,17β-diol Natural androgen metabolite; 3β-OH, 17β-OH C₁₉H₃₂O₂ 292.46
17a-Oxa-D-homo-5β-androst-1-ene-3,17-dione 17a-Oxa-D-homo; 3-keto; 1,2-diene C₁₉H₂₆O₃ 302.41
5α-Androstane-3α,17β-diol 3α-OH stereoisomer of natural diol C₁₉H₃₂O₂ 292.46
D-Homoandrostan-17-one D-homo configuration; 17-keto group C₂₀H₃₀O 286.45

Key Observations :

  • Oxa vs. This may influence solubility and receptor interactions .
  • Stereochemistry : The 3β-hydroxy group in the target compound differs from the 3α-hydroxy configuration in 5α-Androstane-3α,17β-diol, which alters its interaction with enzymes like 3α-hydroxysteroid dehydrogenase .
Physical and Chemical Properties
Property This compound 5α-Androstane-3β,17β-diol 17a-Oxa-D-homo-5β-androst-1-ene-3,17-dione
Melting Point Not reported 219–221°C >95% purity (HPLC)
Solubility Low (predicted) Low in water Soluble in organic solvents
Stability Stable under dry conditions Stable Sensitive to strong acids/bases

Notes: The oxa substitution may enhance thermal stability but reduce solubility in nonpolar solvents compared to carbon-only analogs .

Preparation Methods

Androstane Backbone Derivatization

The synthesis typically begins with 5α-androstane-3-one or its 17-hydroxylated analogs. For example, 17β-hydroxy-5α-androstan-3-one serves as a key precursor, undergoing bromination at C-1 followed by dehydrohalogenation to introduce a 1,2-double bond (Δ¹-derivative). This unsaturated intermediate facilitates subsequent oxidative cleavage or epoxidation.

Example Protocol:

  • Bromination : Treat 17β-hydroxy-5α-androstan-3-one with bromine in acetic acid to yield 1α-bromo-17β-hydroxy-5α-androstan-3-one .

  • Dehydrohalogenation : React with potassium tert-butoxide in tert-butanol to form 17β-hydroxy-5α-androst-1-en-3-one .

Oxa-Ring Formation via Oxidative Cleavage and Cyclization

Osmium Tetroxide–Lead Tetracetate Oxidation

Early methods employed osmium tetroxide (OsO₄) and lead tetracetate (Pb(OAc)₄) to cleave Δ¹-unsaturated steroids. This generates a 1,2-seco-A-nor-2-oic acid intermediate, which undergoes lactonization to form the 2-oxa-D-homo ring.

Key Steps:

  • Dihydroxylation : Treat Δ¹-17β-hydroxy-5α-androstan-3-one with OsO₄ in pyridine/water to form a 1,2-diol.

  • Oxidative Cleavage : React with Pb(OAc)₄ in acetic acid, yielding 1-oxo-1,2-seco-A-nor-5α-androstan-2-oic acid .

  • Lactonization : Reduce the 1-oxo group with sodium borohydride (NaBH₄) in aqueous NaOH, followed by acidification to cyclize into 2-oxa-D-homo-5α-androstan-3-one .

Limitations:

  • OsO₄ and Pb(OAc)₄ are highly toxic and environmentally hazardous.

  • Low yields (30–40%) due to competing side reactions.

Modified Cyclization Using Carbodiimides

Recent advancements utilize carbodiimides (e.g., dicyclohexylcarbodiimide, DCC) to promote cyclization of 1,3-seco-diacid intermediates under milder conditions.

Protocol:

  • Seco-Diacid Synthesis : Oxidize Δ¹-17β-hydroxy-5α-androstan-3-one with periodic acid to form 1,3-seco-2-nor-5α-androstane-1,3-dioic acid .

  • Anhydride Formation : Treat with acetic anhydride or DCC in dichloromethane to generate a mixed anhydride.

  • Regioselective Reduction : Apply sodium borohydride (NaBH₄) in tetrahydrofuran (THF) to reduce the anhydride, yielding D-homo-17a-oxa-5α-androstan-3β-ol with 65–70% efficiency.

Hydroxylation at C-3β

Borohydride Reduction of 3-Ketone

The 3β-hydroxyl group is introduced via stereoselective reduction of a 3-ketone precursor. Sodium borohydride in methanol selectively reduces the ketone to the β-alcohol due to steric shielding from the 5α-hydrogen.

Optimization:

  • Solvent Effects : Methanol maximizes β-selectivity (95:5 β:α ratio).

  • Temperature : Conduct at 0°C to minimize epimerization.

Purification and Characterization

Crystallization Techniques

Crude products are purified via recrystallization:

  • Solvent Systems : Acetone/water (1:3) or methanol/ethyl acetate.

  • Yield : 80–85% after two recrystallizations.

Spectroscopic Validation

  • IR Spectroscopy : Strong absorption at 3400 cm⁻¹ (O-H stretch) and 1700 cm⁻¹ (lactone C=O).

  • ¹H NMR : δ 3.65 (m, 1H, C3β-OH), δ 4.12 (s, 1H, C17a-O).

Comparative Analysis of Synthetic Routes

MethodReagentsYield (%)AdvantagesLimitations
OsO₄/Pb(OAc)₄ OxidationOsO₄, Pb(OAc)₄, NaBH₄30–40Established protocolToxic reagents, low yield
Carbodiimide CyclizationDCC, NaBH₄, Ac₂O65–70Mild conditions, higher yieldRequires anhydrous conditions
Direct LactonizationH₂SO₄, MeOH50–55Simple setupAcid-sensitive groups degrade

Q & A

Q. What are the recommended methodologies for synthesizing D-Homo-17a-oxa-5alpha-androstan-3beta-ol in laboratory settings?

Synthesis of steroidal derivatives like this compound typically involves strategic modifications to the androstane backbone. Key steps include:

  • Oxa-ring formation : Introduce the 17a-oxa group via oxidation or substitution reactions. For example, lactonization or etherification at the 17-position using oxidizing agents (e.g., CrO₃) or nucleophilic reagents under controlled conditions.
  • Stereochemical control : Utilize chiral catalysts or stereoselective reducing agents (e.g., NaBH₄ with specific solvents) to ensure the 3β-hydroxyl configuration.
  • Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization for high-purity yields. Document all synthetic steps rigorously, including reagent ratios, temperatures, and reaction times, to ensure reproducibility .

Q. How can researchers confirm the structural identity of this compound?

Structural validation requires a combination of analytical techniques:

  • X-ray crystallography : Resolve the 3D configuration using single-crystal XRD, as demonstrated for related compounds like 3β,11α-Dihydroxy-17a-oxa-D-homoandrost-5-en-17-one (COD entry 2227118) .
  • NMR spectroscopy : Assign proton and carbon signals (¹H, ¹³C, 2D-COSY) to confirm the homo-androstane skeleton and substituent positions.
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula (C₁₉H₃₀O₂) and isotopic patterns.

Q. What protocols ensure the purity of synthesized this compound?

Purity assessment involves:

  • HPLC analysis : Use reverse-phase C18 columns with UV detection (λ = 210–240 nm) to quantify impurities.
  • Melting point determination : Compare observed values (e.g., 219–221°C for analogous steroids) with literature data .
  • Elemental analysis : Confirm C, H, and O percentages within ±0.3% of theoretical values.

Advanced Research Questions

Q. How do stereochemical variations (e.g., 3β vs. 3α hydroxyl) affect the biological activity of this compound?

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

Address discrepancies through:

  • Cross-database validation : Compare NMR/IR data with authoritative sources like NIST Chemistry WebBook .
  • Isotopic labeling : Synthesize deuterated analogs (e.g., ²H at C3 or C17) to clarify signal assignments.
  • Collaborative verification : Replicate studies using standardized protocols per journal guidelines (e.g., Beilstein Journal’s experimental reproducibility criteria) .

Q. How can researchers investigate the metabolic pathways of this compound in mammalian systems?

Metabolic studies require:

  • Radiolabeled tracing : Incorporate ¹⁴C at the 17a-oxa position to track urinary or biliary excretion in rodent models.
  • LC-MS/MS profiling : Identify phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) using methods validated for 5beta-Androstane-3alpha,17beta-diol .
  • Enzyme inhibition assays : Test CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to delineate metabolic routes.

Methodological Notes

  • Data integrity : Always cross-reference findings with crystallographic databases (e.g., COD) and spectral libraries .
  • Reproducibility : Adhere to detailed experimental documentation standards, as emphasized in academic publishing guidelines .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
D-Homo-17a-oxa-5alpha-androstan-3beta-ol
Reactant of Route 2
D-Homo-17a-oxa-5alpha-androstan-3beta-ol

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